molecular formula C26H20N2O3S B2917080 (3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone CAS No. 897832-28-9

(3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone

Cat. No.: B2917080
CAS No.: 897832-28-9
M. Wt: 440.52
InChI Key: LWOOKDDLNRJJOE-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-b]pyridine core, a bicyclic heteroaromatic system fused from thiophene and pyridine rings. Key structural attributes include:

  • 4-(Furan-2-yl) substituent: Introduces oxygen-containing heteroaromaticity, influencing solubility and π-π stacking.
  • 6-(p-Tolyl group): A methyl-substituted phenyl ring contributing to hydrophobicity and steric bulk.
  • (4-Methoxyphenyl)methanone at position 2: The electron-donating methoxy group increases polarity and may modulate binding affinity in biological systems.

Properties

IUPAC Name

[3-amino-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3S/c1-15-5-7-16(8-6-15)20-14-19(21-4-3-13-31-21)22-23(27)25(32-26(22)28-20)24(29)17-9-11-18(30-2)12-10-17/h3-14H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOOKDDLNRJJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)C5=CC=C(C=C5)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H24N3O3SC_{25}H_{24}N_3O_3S, with a molecular weight of approximately 440.54 g/mol. It features a thieno[2,3-b]pyridine core, a furan ring, and a methoxy-substituted phenyl group.

PropertyValue
Molecular FormulaC25H24N3O3S
Molecular Weight440.54 g/mol
IUPAC NameThis compound
CAS Number897833-16-8

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the thieno[2,3-b]pyridine core followed by the introduction of the furan and methoxy groups. Common methods include condensation reactions and cyclization processes that yield high purity products suitable for biological testing.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

  • Mechanism of Action : The compound is believed to interact with tubulin at the colchicine binding site, disrupting microtubule dynamics and leading to apoptosis in cancer cells. This was demonstrated in various studies where IC50 values were reported in the nanomolar range against different cancer cell lines such as MCF-7 and HeLa cells .
  • Case Studies :
    • A study reported that a derivative with a similar core structure exhibited an IC50 value of 0.75 µM against tubulin assembly .
    • Another investigation found that modifications at the phenyl ring significantly affected antiproliferative activity, emphasizing the importance of structural optimization in enhancing efficacy .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Research has indicated that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria.

  • Activity Assessment : Compounds derived from similar thienopyridine frameworks were tested against various microbial strains, demonstrating effective inhibition .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring was correlated with enhanced antimicrobial activity, highlighting how slight modifications can lead to significant changes in biological effectiveness .

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of tubulin polymerization; IC50 values as low as 0.75 µM against tumor cells
Antimicrobial ActivityEffective against multiple bacterial strains; SAR indicates importance of substituents

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituent variations and their implications:

Compound Name / ID Key Substituents Electronic Effects Solubility & Physicochemical Properties Potential Applications References
Target Compound 4-(Furan-2-yl), 6-(p-tolyl), 2-(4-methoxyphenyl)methanone - Furan: Moderate electron-rich
- Methoxy: Electron-donating
Moderate solubility (polar methoxy vs. hydrophobic p-tolyl) Kinase inhibitors, antimicrobial
6-(4-Allyloxyphenyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone 4-(Trifluoromethyl), 6-(allyloxyphenyl) - CF₃: Strong electron-withdrawing
- Allyloxy: Electron-rich
Low solubility (CF₃ increases lipophilicity) Anticancer, enzyme inhibition
3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone 6-(4-Methoxyphenyl), 2-(4-bromophenyl)methanone - Bromo: Electron-withdrawing
- Methoxy: Electron-donating
Reduced solubility (bromo increases molecular weight) Photodynamic therapy
[3-Amino-4,6-dimethyl-furo[2,3-b]pyridin-2-yl]-p-tolyl-methanone 4,6-Dimethyl, furo[2,3-b]pyridine core (oxygen analog of thieno) - Methyl: Electron-donating
- Furo core: Less polar than thieno
High hydrophobicity (dimethyl groups) Material science, ligand design
3-Amino-6-phenylthieno[2,3-b]pyridin-2-ylmethanone 6-Phenyl, 2-(4-chlorophenyl)methanone - Chloro: Electron-withdrawing
- Phenyl: Steric bulk
Moderate solubility (chloro vs. phenyl balance) Antiviral agents

Key Findings from Comparative Analysis:

Electronic Modulation: The trifluoromethyl group () drastically reduces electron density, enhancing electrophilic reactivity compared to the target’s furan substituent . Methoxy vs. Halogenated Methanones: The 4-methoxyphenyl group in the target compound improves solubility relative to bromo- or chloro-substituted analogs (e.g., ), which exhibit higher molecular weights and reduced polarity .

Biological Implications: The furan-2-yl group in the target compound may facilitate hydrogen bonding (as per on intermolecular interactions), whereas trifluoromethyl () or chloro () groups prioritize hydrophobic interactions . p-Tolyl vs.

Synthetic Routes: The target compound’s synthesis likely involves chloroacetonitrile-mediated cyclization (similar to ) but requires a Friedel-Crafts acylation for the methanone group, differing from the carbonitrile intermediates in .

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